2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is a heterocyclic compound that belongs to the class of pyridazines This compound is characterized by a bicyclic structure that includes a pyridine ring fused to a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate pyridine derivatives with hydrazine or its derivatives under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques such as crystallization and chromatography is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and the use of solvents like ethanol or methanol .
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted products with various functional groups attached to the pyridazine ring .
Scientific Research Applications
2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4-ol
- 7-苄基-2,4-二氯-5,6,7,8-四氢吡啶并[3,4-D]嘧啶
Uniqueness
Compared to similar compounds, 2-Methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1(2H)-one is unique due to its specific bicyclic structure and the presence of a methyl group at the 2-position.
Properties
Molecular Formula |
C8H11N3O |
---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
2-methyl-5,6,7,8-tetrahydropyrido[3,4-d]pyridazin-1-one |
InChI |
InChI=1S/C8H11N3O/c1-11-8(12)7-2-3-9-4-6(7)5-10-11/h5,9H,2-4H2,1H3 |
InChI Key |
ONXQLQRHTAWBQP-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2=C(CNCC2)C=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.